5-fluoro-3-(3-thien-2-ylbenzylidene)-1,3-dihydro-2H-indol-2-one
Overview
Description
5-Fluoro-3-(3-thien-2-ylbenzylidene)-1,3-dihydro-2H-indol-2-one, also known as 5-F-3TB-2H-I2, is a synthetic compound with a wide range of applications in scientific research. It is a member of the indole family of compounds and has been investigated for its ability to modulate the activity of various enzymes and receptors. In recent years, this compound has been studied for its potential use in drug development and other therapeutic applications.
Scientific Research Applications
Antitubercular Activity
A significant application of 5-fluoro-3-(3-thien-2-ylbenzylidene)-1,3-dihydro-2H-indol-2-one derivatives is in the field of antitubercular activity. For instance, a study synthesized a series of 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles, which were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv (MTB) and multi-drug resistant M. tuberculosis (MDR-TB). Among these compounds, a specific derivative was identified as the most active with minimal inhibitory concentration (MIC) values against both MTB and MDR-TB (Karthikeyan, Perumal, Shetty, Yogeeswari, & Sriram, 2009).
Anticonvulsant Evaluation
The compound's derivatives have been explored for potential anticonvulsant applications. A study synthesized a series of indole C-3 substituted derivatives for this purpose. One such derivative displayed significant activity in maximal electroshock tests, indicating potential as an anticonvulsant agent (Ahuja & Siddiqui, 2014).
Antitumor Activities
Another key application area is in antitumor research. For example, a study synthesized new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones and evaluated them against HMEC cell lines. Some of these compounds showed better inhibitory activity against HMEC than the control substance, sunitinib, highlighting their potential as antitumor agents (Fan Houxing, 2009).
Antimycobacterial and Anticancer Agents
Further research has been conducted to synthesize and evaluate functionalized indoles as antimycobacterial and anticancer agents. A new series of derivatives were synthesized and showed moderate to good inhibitory activity against Mycobacterium tuberculosis H37Rv. Additionally, some compounds were evaluated for antitumor activity, displaying broad-spectrum antiproliferative activity against various cancer cell lines (Cihan-Üstündağ & Çapan, 2012).
Synthesis and Hepatitis B Inhibition
Research into the synthesis of derivatives for the inhibition of hepatitis B has also been reported. A study involved the synthesis of a specific compound and found it to be a new inhibitor of hepatitis B, showing in vitro nanomolar inhibitory activity against the virus (Ivashchenko, Dmitriev, Kravchenko, Kuznetsova, Kovalenko, Bunyatyan, & Langer, 2019).
properties
IUPAC Name |
(3Z)-5-fluoro-3-[(3-thiophen-2-ylphenyl)methylidene]-1H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNOS/c20-14-6-7-17-15(11-14)16(19(22)21-17)10-12-3-1-4-13(9-12)18-5-2-8-23-18/h1-11H,(H,21,22)/b16-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVYRGPIFAPBMO-YBEGLDIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)C=C3C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-3-(3-thien-2-ylbenzylidene)-1,3-dihydro-2H-indol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.